

Tazarotene-d8: A Comprehensive Technical Guide to Safety and Handling for Researchers

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Compound of Interest

Compound Name: Tazarotene-d8

Cat. No.: B586968

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for **Tazarotene-d8**. Given that **Tazarotene-d8** is a deuterated analog of Tazarotene, this guide synthesizes safety information from the parent compound and applies it to the deuterated form, highlighting its primary application in pharmacokinetic and metabolic research.

Chemical and Physical Properties

Tazarotene-d8 is a synthetic retinoid, a deuterated version of Tazarotene, used primarily as an internal standard in analytical methods and in pharmacokinetic studies to trace the metabolism of the drug.^{[1][2][3]} The deuteration is not expected to significantly alter the chemical reactivity or the biological pathways engaged by the molecule compared to Tazarotene.

Table 1: Physical and Chemical Properties of Tazarotene and **Tazarotene-d8**

Property	Tazarotene	Tazarotene-d8
IUPAC Name	ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate	Not available
CAS Number	118292-40-3	Not available
Molecular Formula	C ₂₁ H ₂₁ NO ₂ S	C ₂₁ H ₁₃ D ₈ NO ₂ S
Molecular Weight	351.46 g/mol	~359.51 g/mol
Appearance	Solid	Solid
Solubility	Soluble in organic solvents, insoluble in water	Soluble in organic solvents, insoluble in water

Safety and Hazard Information

The safety profile of **Tazarotene-d8** is extrapolated from the extensive data available for Tazarotene. As a retinoid, Tazarotene and its deuterated analog are classified as hazardous substances and potential teratogens.^[4]

Table 2: Hazard Identification and Classification (based on Tazarotene)

Hazard Class	Classification	Precautionary Statement
Acute Toxicity (Oral)	Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing organ damage.[4]	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation	Causes skin irritation.[4]	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation	Causes serious eye irritation.	P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Reproductive Toxicity	Suspected of damaging the unborn child.[4]	P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.

Hazardous to the Aquatic
Environment

Toxic to aquatic life.[\[4\]](#)

P273: Avoid release to the
environment.

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **Tazarotene-d8**.

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).
 - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[\[4\]](#)
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
- After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Data

Quantitative toxicological data for **Tazarotene-d8** is not available. The following data for Tazarotene provides a basis for risk assessment.

Table 3: Toxicological Data for Tazarotene

Test	Species	Route	Value	Reference
LD50	Rat	Oral	>2 g/kg	
Teratogenicity	Rat	Oral	Teratogenic effects observed	[5]
Carcinogenicity	Rat	Oral (long-term study)	No indication of increased carcinogenic risks at doses up to 0.125 mg/kg/day.[4]	[4]
Skin Irritation	Human	Topical	Mild to moderate irritation	[4]

Experimental Protocols

Tazarotene-d8 is a valuable tool in pharmacokinetic studies. Below are detailed methodologies for key experiments relevant to its use.

Pharmacokinetic Study in Human Subjects (Topical Application)

This protocol is adapted from studies on topical Tazarotene formulations.[6][7][8]

- **Subject Recruitment:** Enroll healthy adult volunteers or patients with the target skin condition (e.g., acne vulgaris). Exclude pregnant or lactating females and individuals with a history of sensitivity to retinoids.

- Dosing: Apply a precise amount (e.g., 2 mg/cm²) of a formulation containing Tazarotene (with a known amount of **Tazarotene-d8** as an internal standard for analysis) to a defined area of skin (e.g., the face or a 15% body surface area).[\[6\]](#)[\[8\]](#)
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- LC-MS/MS Analysis:
 - Sample Preparation: Perform protein precipitation and liquid-liquid extraction of the plasma samples.[\[1\]](#)[\[2\]](#)
 - Chromatography: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., water:methanol with 0.1% formic acid).[\[1\]](#)
 - Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization source operating in selective reaction monitoring (SRM) mode to quantify Tazarotene, its active metabolite Tazarotenic acid, and their deuterated counterparts.[\[1\]](#)[\[2\]](#)
- Data Analysis: Calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life for Tazarotenic acid.

In Vitro Skin Permeation Study

This protocol is based on standard methods for assessing the dermal absorption of topical drugs.[\[9\]](#)

- Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
- Dosing: Apply a formulation containing Tazarotene and **Tazarotene-d8** to the surface of the skin in the donor compartment.
- Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at a constant temperature (e.g., 32°C).

- Sampling: At specified time intervals, collect samples from the receptor fluid.
- Analysis: Quantify the amount of Tazarotene and Tazarotenic acid (and their deuterated forms) in the receptor fluid using a validated LC-MS/MS method.
- Data Analysis: Calculate the permeation rate and extent of Tazarotene through the skin.

Dermal Irritation and Sensitization Studies

These protocols are based on clinical studies designed to assess the skin tolerability of Tazarotene formulations.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

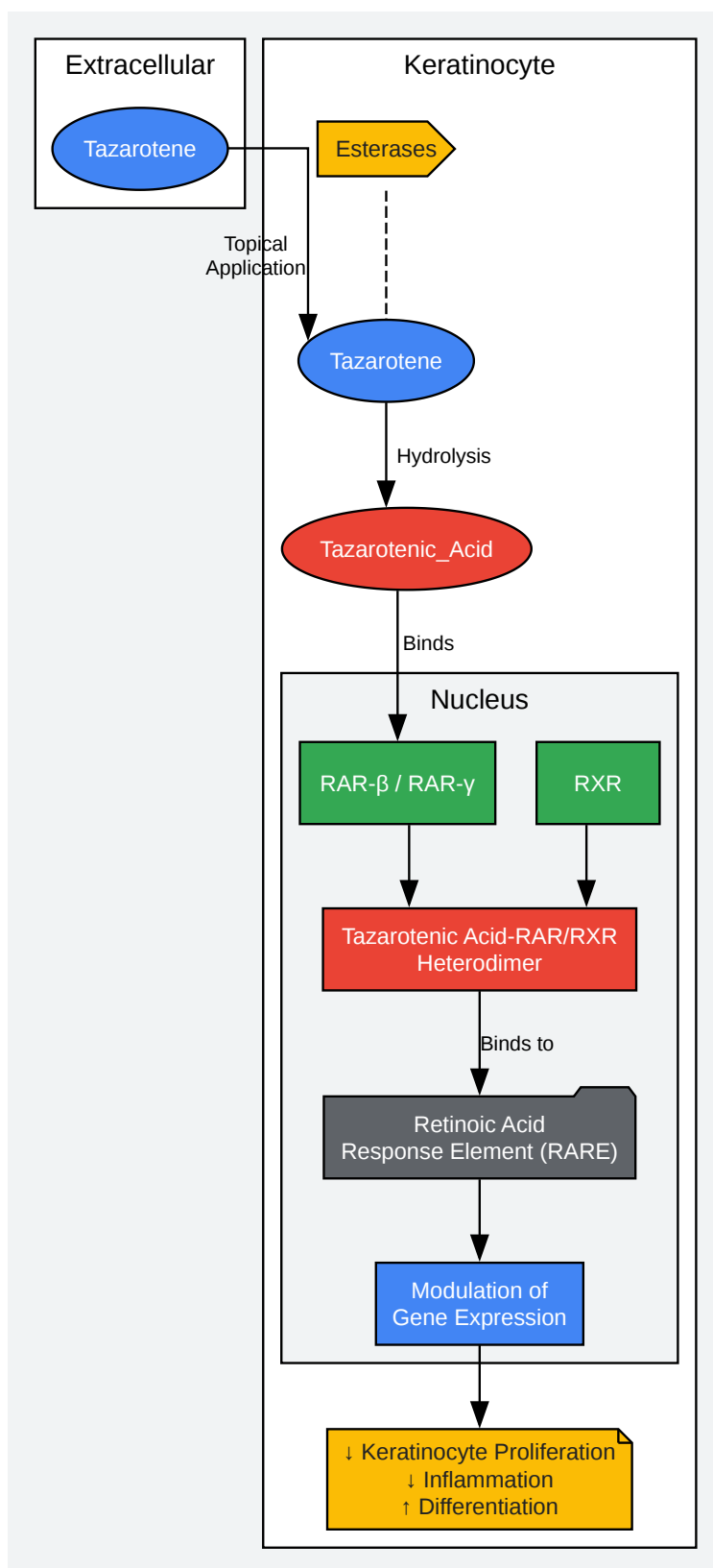
- Cumulative Irritation Study:
 - Apply patches containing the test substance (**Tazarotene-d8** formulation), a positive control (e.g., sodium lauryl sulfate), and a negative control (vehicle) to the skin of healthy volunteers for a set period (e.g., 24 hours) daily for several consecutive days (e.g., 21 days).[\[10\]](#)[\[12\]](#)
 - After each application, remove the patches and score the skin for signs of irritation (erythema, edema) using a standardized grading scale.[\[12\]](#)
- Contact Sensitization Study:
 - Induction Phase: Repeatedly apply patches with the test substance to the same skin site for several weeks (e.g., 3 weeks).[\[11\]](#)
 - Rest Period: Allow for a 2-week rest period without any applications.[\[11\]](#)
 - Challenge Phase: Apply a single patch with the test substance to a new skin site and evaluate for an allergic contact dermatitis reaction after 48 and 72 hours.[\[11\]](#)

Mechanism of Action and Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted to its active form, Tazarotenic acid, by esterases in the skin.[\[14\]](#)[\[15\]](#) Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR- β and RAR- γ , which then act as transcription factors to modulate

gene expression.[15][16] This leads to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammation.[16]

Tazarotene Signaling Pathway

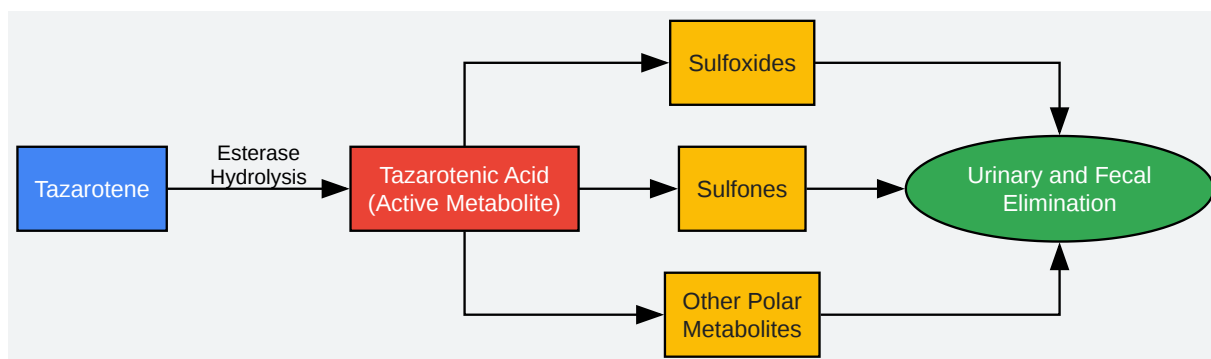


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Caption: Tazarotene's mechanism of action in a keratinocyte.

Tazarotene Metabolic Pathway

Following topical application, Tazarotene is hydrolyzed to Tazarotenic acid. This active metabolite can be further metabolized in the skin and systemically to sulfoxides, sulfones, and other polar metabolites that are then eliminated.[14][15][17]



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Caption: Metabolic pathway of Tazarotene after topical application.

Conclusion

Tazarotene-d8 serves as an essential tool for researchers in the fields of pharmacology and drug development, particularly for conducting precise pharmacokinetic and metabolic studies. While a specific safety data sheet for **Tazarotene-d8** is not readily available, a comprehensive understanding of its safety and handling can be derived from the extensive data on its parent compound, Tazarotene. Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, due to the hazardous and teratogenic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for designing and conducting studies utilizing **Tazarotene-d8**, ensuring both the safety of personnel and the integrity of the scientific data.

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